molecular formula C18H20N4OS B12248189 2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole

2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B12248189
M. Wt: 340.4 g/mol
InChI Key: UWZKYOCVSRWMMV-UHFFFAOYSA-N
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Description

2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a cyclopropyl-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Synthesis of the Piperazine Intermediate: Piperazine can be alkylated with a suitable halide to introduce the desired substituents.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes.

    Coupling Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzimidazole
  • 2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole

Uniqueness

The uniqueness of 2-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

3-[[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-5-cyclopropyl-1,2-oxazole

InChI

InChI=1S/C18H20N4OS/c1-2-4-17-15(3-1)19-18(24-17)22-9-7-21(8-10-22)12-14-11-16(23-20-14)13-5-6-13/h1-4,11,13H,5-10,12H2

InChI Key

UWZKYOCVSRWMMV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCN(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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